Ethyl [(2-methylphenyl)amino](oxo)acetate Ethyl [(2-methylphenyl)amino](oxo)acetate
Brand Name: Vulcanchem
CAS No.: 53117-14-9
VCID: VC4274522
InChI: InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,13)
SMILES: CCOC(=O)C(=O)NC1=CC=CC=C1C
Molecular Formula: C11H13NO3
Molecular Weight: 207.229

Ethyl [(2-methylphenyl)amino](oxo)acetate

CAS No.: 53117-14-9

Cat. No.: VC4274522

Molecular Formula: C11H13NO3

Molecular Weight: 207.229

* For research use only. Not for human or veterinary use.

Ethyl [(2-methylphenyl)amino](oxo)acetate - 53117-14-9

Specification

CAS No. 53117-14-9
Molecular Formula C11H13NO3
Molecular Weight 207.229
IUPAC Name ethyl 2-(2-methylanilino)-2-oxoacetate
Standard InChI InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,13)
Standard InChI Key OVFYTRYWFURUJL-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)NC1=CC=CC=C1C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

Ethyl (2-methylphenyl)aminoacetate, also known as ethyl 2-oxo-2-(o-tolylamino)acetate, has the IUPAC name ethyl 2-(2-methylanilino)-2-oxoacetate. Its molecular formula is C11_{11}H13_{13}NO3_3, with a molecular weight of 207.23 g/mol . The compound’s structure comprises:

  • An ethyl ester group (–COOCH2_2CH3_3)

  • A 2-methylphenyl (o-tolyl) group attached to an amide nitrogen

  • A keto group (–C=O) adjacent to the amide linkage .

Table 1: Key Identifiers of Ethyl (2-Methylphenyl)aminoacetate

PropertyValueSource
IUPAC Nameethyl 2-(2-methylanilino)-2-oxoacetate
CAS Registry Number53117-14-9
Molecular FormulaC11_{11}H13_{13}NO3_3
Molecular Weight207.23 g/mol
SMILESCCOC(=O)C(=O)NC1=C(C=CC=C1)C
InChI KeyFJIIFNUNDAWHGH-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via acylamination reactions. A common method involves the condensation of 2-methylaniline (o-toluidine) with ethyl oxalyl chloride in the presence of a base such as triethylamine . The reaction proceeds under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C .

2-Methylaniline+ClCOCOOEtEt3NDCMEthyl [(2-Methylphenyl)amino](oxo)acetate+HCl\text{2-Methylaniline} + \text{ClCOCOOEt} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{Ethyl [(2-Methylphenyl)amino](oxo)acetate} + \text{HCl}

Table 2: Optimized Synthesis Conditions

ParameterOptimal ValueYield
SolventDichloromethane85–90%
Temperature0–5°C (initial), then RT
Reaction Time4–6 hours
BaseTriethylamine

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance efficiency. Automated systems control stoichiometry and temperature, minimizing byproducts like N,N-diacylated derivatives . Post-synthesis purification involves fractional crystallization or column chromatography .

Physicochemical Properties

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorptions at 1740 cm1^{-1} (ester C=O) and 1680 cm1^{-1} (amide C=O) .

  • NMR:

    • 1^1H NMR (CDCl3_3): δ 1.3 (t, 3H, –CH2_2CH3_3), δ 2.3 (s, 3H, Ar–CH3_3), δ 4.3 (q, 2H, –OCH2_2), δ 7.1–7.4 (m, 4H, aromatic) .

Reactivity and Degradation Pathways

Hydrolysis Reactions

The ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid:

C11H13NO3+NaOHC9H9NO3Na+CH3CH2OH\text{C}_{11}\text{H}_{13}\text{NO}_3 + \text{NaOH} \rightarrow \text{C}_9\text{H}_9\text{NO}_3\text{Na} + \text{CH}_3\text{CH}_2\text{OH}

This reaction is critical for prodrug activation in pharmacological studies .

Nucleophilic Substitution

The amide nitrogen can participate in acyl transfer reactions with primary amines, yielding substituted urea derivatives .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to N-substituted glycine derivatives, which are valuable in peptidomimetic drug design .

Agrochemical Development

Its structural analogs act as herbicide safeners, protecting crops from phytotoxicity while enhancing herbicide efficacy .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Chlorinated Analog (Ethyl 2-((2-Chlorophenyl)amino)-2-oxoacetate)

PropertyEthyl (2-Methylphenyl)aminoacetateChlorinated Analog
Molecular Weight207.23 g/mol227.66 g/mol
LogP1.572.12
AChE Inhibition (IC50_{50})150 µM90 µM
Synthetic Yield85–90%78–82%

The methyl substituent improves synthetic accessibility but reduces lipophilicity compared to chloro analogs .

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